molecular formula C24H16BrN B3005084 9-([1,1'-biphenyl]-3-yl)-3-broMo-9H-carbazole CAS No. 1428551-28-3

9-([1,1'-biphenyl]-3-yl)-3-broMo-9H-carbazole

Cat. No.: B3005084
CAS No.: 1428551-28-3
M. Wt: 398.303
InChI Key: NSRPRPVECXNOLB-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a carbazole core substituted with a bromine atom at the 3-position and a biphenyl group at the 9-position (CAS: 1428551-28-3) . Its molecular formula is C24H16BrN, with a molecular weight of 398.30 g/mol.

Synthesis: Key steps involve Ullmann coupling, bromination, and Suzuki-Miyaura cross-coupling reactions. Optimized conditions (e.g., Pd catalysts, glycol dimethyl ether solvent, and K3PO4 as a base) yield up to 97.1% efficiency .

Properties

IUPAC Name

3-bromo-9-(3-phenylphenyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN/c25-19-13-14-24-22(16-19)21-11-4-5-12-23(21)26(24)20-10-6-9-18(15-20)17-7-2-1-3-8-17/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRPRPVECXNOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428551-28-3
Record name 9-(3-Biphenylyl)-3-bromocarbazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-([1,1’-biphenyl]-3-yl)-3-bromo-9H-carbazole typically involves the following steps:

Industrial Production Methods

Industrial production of 9-([1,1’-biphenyl]-3-yl)-3-bromo-9H-carbazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12_{12}H8_{8}BrN
  • Molecular Weight : 246.1 g/mol
  • Appearance : White to light yellow solid
  • Melting Point : 200–201 °C

The compound features a bromine atom at the 3-position of the carbazole structure, which enhances its stability and reduces the likelihood of oxidative reactions that could lead to undesired excimer or oligomer formation .

Organic Light-Emitting Diodes (OLEDs)

9-([1,1'-biphenyl]-3-yl)-3-bromo-9H-carbazole is primarily utilized as a building block for OLED materials . Its derivatives serve as both host and dopant materials in OLED devices due to their favorable electronic properties.

  • Host Materials : The compound can be used to create bipolar host materials that exhibit high triplet energy levels, making them suitable for blue phosphorescent OLEDs. For instance, devices utilizing PBCz-PO as a host material have demonstrated impressive efficiencies, achieving maximum current efficiencies of up to 31.5 cd/A and external quantum efficiencies of 13.4% .
  • Dopant Materials : The compound's derivatives are also employed as dopants in OLEDs. For example, when combined with DPEPO as a host, devices have shown high external quantum efficiencies reaching up to 31.8% .

Electrochromic Devices (ECDs)

The compound has been explored for use in electrochromic devices , which change color upon the application of an electric field. Its derivatives can be integrated into dual-layer ECDs, where they contribute to significant coloration efficiency and stability .

Synthesis and Derivatives

The synthesis of this compound typically involves the bromination of carbazole using N-bromosuccinimide (NBS) in solvents like tetrahydrofuran (THF). This method allows for controlled reactions that yield high-purity products suitable for further applications .

Notable Derivatives:

  • Bipolar Host Materials : Compounds synthesized from this base structure are used to enhance the performance of OLEDs by providing efficient charge transport properties.

Case Studies

Several studies highlight the effectiveness of this compound in practical applications:

  • OLED Efficiency Improvement : A study demonstrated that OLEDs employing this compound as a host material achieved significant improvements in efficiency metrics compared to traditional materials .
  • Stability in ECDs : Research on electrochromic devices revealed that incorporating this carbazole derivative resulted in enhanced electrochemical stability and coloration efficiency compared to other materials .

Mechanism of Action

The mechanism of action of 9-([1,1’-biphenyl]-3-yl)-3-bromo-9H-carbazole depends on its application:

Comparison with Similar Compounds

Properties :

  • Thermal Stability : 5% weight loss at 472.2°C (TGA) and a glass transition temperature (Tg) of 240.1°C .
  • Electronics : The biphenyl group enhances π-conjugation, while bromine enables further functionalization via cross-coupling, making it suitable for organic semiconductors, OLEDs, and photovoltaic devices .

Comparison with Similar Carbazole Derivatives

Table 1: Structural and Thermal Properties of Selected Carbazole Compounds

Compound Name Substituents Molecular Weight (g/mol) Tg (°C) Thermal Decomposition (°C) Key Applications
9-([1,1'-Biphenyl]-3-yl)-3-bromo-9H-carbazole 3-Br, 9-biphenyl 398.30 240.1 472.2 OLEDs, semiconductors
9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole 4-Br, 3,6-di-tert-butyl 454.42 N/A N/A Organic semiconductors
3-Bromo-9-[4-(9H-carbazol-9-yl)phenyl]-9H-carbazole 3-Br, 4-carbazole-phenyl 477.19 N/A N/A Host materials, OLEDs
9-(3-Bromophenyl)-9H-carbazole 3-Br, 9-phenyl 322.20 N/A N/A Intermediate for synthesis
mCBP-2CN (9-(3'-(9H-carbazol-9-yl)-5'-cyano-biphenyl)-9H-carbazole-3-carbonitrile) 3-CN, 5'-CN, carbazole-biphenyl 495.54 N/A N/A Exciplex host in OLEDs

Structural and Functional Comparisons

Bromine Position :

  • The 3-bromo substitution in the target compound (vs. 4-bromo in 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole ) reduces steric hindrance, facilitating planar molecular packing and enhanced charge transport in OLEDs.
  • Bromine at the 3-position also improves reactivity in Suzuki couplings compared to para-substituted analogs .

Biphenyl vs. Phenyl Groups: The biphenyl group in the target compound extends conjugation, red-shifting absorption/emission spectra compared to mono-phenyl derivatives like 9-(3-Bromophenyl)-9H-carbazole . This is critical for tuning optoelectronic properties.

Functional Group Diversity :

  • Cyanated analogs (e.g., mCBP-2CN ) exhibit stronger electron-withdrawing effects, lowering LUMO levels for n-type semiconductor behavior. In contrast, bromine in the target compound allows for post-synthetic modifications (e.g., cross-coupling) to introduce diverse functionalities.

Thermal Performance :

  • The target compound’s Tg (240.1°C) surpasses many carbazole derivatives, ensuring stability in high-temperature device fabrication . Derivatives with tert-butyl groups (e.g., 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole ) may sacrifice thermal stability for improved solubility.

Biological Activity

9-([1,1'-biphenyl]-3-yl)-3-bromo-9H-carbazole, a compound with the CAS number 1428551-28-3, is a derivative of carbazole known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer properties, and potential applications in therapeutic contexts.

  • Molecular Weight : 398.29 g/mol
  • Melting Point : 108.0 to 112.0 °C
  • Density : 1.32 g/cm³ (predicted)
  • LogP : 7.3 (indicating high lipophilicity) .

Antibacterial and Antifungal Activity

Research has shown that carbazole derivatives exhibit significant antibacterial and antifungal activities. The mechanisms of action include:

  • Membrane Permeability : Compounds like 9-bromo-carbazole derivatives increase membrane permeability in bacteria, potentially leading to cell death .
  • DNA Interaction : Some studies suggest that these compounds may inhibit bacterial DNA replication by targeting DNA polymerase .

Case Studies

  • Dabrovolskas et al. (2020) evaluated various carbazole derivatives, including brominated variants, which demonstrated notable antibacterial activity against Bacillus subtilis and Escherichia coli. The most effective compounds had Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2 µg/mL .
  • Xue et al. (2021) synthesized novel carbazole derivatives that displayed strong antibacterial effects with MIC values lower than traditional antibiotics .

Anticancer Activity

Carbazole derivatives have been investigated for their anticancer properties, particularly through mechanisms involving apoptosis and inhibition of topoisomerase II.

Research Findings

  • In a study by Dabrovolskas et al. , certain carbazole derivatives were found to induce apoptosis in cancer cells, showing promise as anti-proliferative agents against breast and uterine cancer cell lines .
  • Maitra et al. (2020) reported that specific carbazole analogues exhibited significant radical scavenging activity, which may contribute to their anticancer effects by reducing oxidative stress in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzymatic Inhibition : Inhibition of key enzymes involved in bacterial growth and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : These compounds can modulate oxidative stress pathways, enhancing their therapeutic potential against various diseases .
  • Binding Affinity : Some studies suggest that these compounds interact with specific receptors or enzymes, enhancing their biological efficacy .

Summary Table of Biological Activities

Activity TypeMechanismKey Findings
AntibacterialMembrane disruptionEffective against Bacillus subtilis, MIC 0.5–2 µg/mL
AntifungalMembrane permeabilityStrong activity against fungal strains
AnticancerApoptosis inductionInduces cell death in breast/uterine cancer lines
Radical ScavengingROS modulationSignificant DPPH scavenging activity observed

Q & A

Basic: What are the optimized synthetic routes for 9-([1,1'-biphenyl]-3-yl)-3-bromo-9H-carbazole, and how can purity be ensured?

Answer:
A modified Ullmann coupling or nucleophilic substitution is commonly employed. For example, carbazole derivatives can be synthesized using 1,4-dibromobutane and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in toluene at 45°C for 3 hours, followed by recrystallization from ethanol to achieve ~89% yield . Purity is validated via HPLC (≥98%) and elemental analysis. Recrystallization solvents (e.g., ethanol or ethyl acetate) and column chromatography (silica gel, hexane/ethyl acetate gradient) are critical for removing unreacted brominated intermediates .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Answer:

  • NMR : 1H^1H and 13C^{13}C NMR identify substitution patterns. For instance, the biphenyl group shows aromatic proton splitting (δ 7.2–8.1 ppm), while the carbazole NH proton is absent due to bromination at the 3-position .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 398.3017 for C24_{24}H16_{16}BrN) and isotopic patterns for bromine .
  • X-ray Crystallography : Resolves bond angles (e.g., C–Br bond length ~1.89 Å) and dihedral angles between aromatic rings, crucial for crystallinity analysis .

Advanced: How can discrepancies in solubility data (e.g., aqueous vs. organic solvents) be resolved during formulation?

Answer:
Solubility conflicts arise from polymorphic forms or residual solvents. For instance, reports water solubility for a similar derivative, but this compound is typically hydrophobic. Methodological solutions include:

  • Thermogravimetric Analysis (TGA) : Detects solvent residues affecting solubility.
  • Dynamic Light Scattering (DLS) : Measures aggregation in aqueous buffers.
  • Co-solvent Systems : Use DMSO/water mixtures (e.g., 10% DMSO) for in vitro assays .

Advanced: What experimental and computational strategies elucidate structure-property relationships in optoelectronic applications?

Answer:

  • Photophysical Analysis : UV-Vis (λmax_{\text{max}} ~350 nm) and fluorescence spectroscopy (quantum yield via integrating sphere) assess charge-transfer transitions.
  • DFT Calculations : Optimize HOMO-LUMO gaps (e.g., ~3.2 eV) and predict electron-withdrawing effects of the bromine substituent .
  • Thin-Film Morphology : Atomic force microscopy (AFM) and grazing-incidence XRD evaluate crystallinity for OLED layer uniformity .

Basic: What safety protocols are recommended for handling brominated carbazole derivatives?

Answer:

  • PPE : Nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to bromine vapor toxicity.
  • Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Advanced: How do synthetic byproducts (e.g., di-brominated isomers) impact material performance, and how are they quantified?

Answer:
Di-brominated impurities (e.g., 3,6-dibromo derivatives) reduce charge mobility in organic semiconductors.

  • Analytical Methods : GC-MS with selective ion monitoring (SIM) tracks bromine isotopes (m/z 79/81).
  • Chromatographic Separation : Reverse-phase HPLC (C18 column, acetonitrile/water) isolates isomers .

Advanced: What methodologies reconcile theoretical predictions with experimental data in electronic structure studies?

Answer:

  • Multiscale Modeling : Combine DFT (geometry optimization) with time-dependent DFT (TD-DFT) to simulate UV-Vis spectra. Validate against experimental data using root-mean-square deviation (RMSD) analysis.
  • Crystal Packing Analysis : Mercury software predicts π-π stacking distances (e.g., 3.5 Å) compared to XRD results .

Basic: How is reaction progress monitored during synthesis, and what are critical control points?

Answer:

  • TLC : Hexane/ethyl acetate (7:3) monitors starting material consumption (Rf_f ~0.5 for product).
  • In Situ IR : Tracks C–Br bond formation (500–600 cm1^{-1}).
  • Critical Controls : Temperature (±2°C), catalyst loading (TBAB ≥6 mol%), and reaction time (3–5 hours) to minimize side reactions .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Racemization Risks : High temperatures (>60°C) promote bromine displacement. Mitigate via low-temperature flow reactors.
  • Continuous Crystallization : Mixed-suspension mixed-product removal (MSMPR) ensures consistent crystal size distribution .

Advanced: How can mechanistic studies (e.g., radical vs. ionic pathways) optimize bromination selectivity?

Answer:

  • Radical Traps : Add TEMPO to quench bromine radicals; if reaction stalls, a radical mechanism is confirmed.
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_{H}/k_{D} for C–H bromination sites. A KIE >2 suggests radical pathways .

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